3-Ethynyl-3-hydroxythietane 1-oxide
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Overview
Description
3-Ethynyl-3-hydroxythietane 1-oxide is a sulfur-containing heterocyclic compound with the molecular formula C5H6O2S It is characterized by the presence of an ethynyl group and a hydroxy group attached to a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-hydroxythietane 1-oxide typically involves the oxidation of 3-hydroxythietane. One common method is the oxidation of 3-hydroxythietane using hydrogen peroxide in acetone or acetic acid solution at 0°C . This reaction yields 3-hydroxythietane-1-oxide, which can then be further modified to introduce the ethynyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-hydroxythietane 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Substitution: The hydroxy and ethynyl groups can participate in substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of the ethynyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetone or acetic acid solution at low temperatures.
Substitution: Reagents such as thionyl chloride (SOCl2) in benzene can be used for substitution reactions.
Cycloaddition: Various cycloaddition reactions can be performed using suitable dienes and dipoles.
Major Products Formed
Oxidation: 3-Hydroxythietane-1-oxide.
Substitution: Bis-2,3-dichloropropyl disulfide.
Cycloaddition: Carboannulated thietane derivatives.
Scientific Research Applications
3-Ethynyl-3-hydroxythietane 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes involving sulfur-containing heterocycles.
Industry: Used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-hydroxythietane 1-oxide involves its reactivity with various reagents. The ethynyl group can participate in cycloaddition reactions, while the hydroxy group can undergo oxidation and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxythietane: A precursor to 3-Ethynyl-3-hydroxythietane 1-oxide.
3-Cyanothiete 1,1-dioxide: Another sulfur-containing heterocycle with similar reactivity.
Uniqueness
This compound is unique due to the presence of both an ethynyl group and a hydroxy group on the thietane ring. This combination of functional groups provides distinct reactivity and potential for various applications in chemical synthesis and research .
Properties
Molecular Formula |
C5H6O2S |
---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-ethynyl-1-oxothietan-3-ol |
InChI |
InChI=1S/C5H6O2S/c1-2-5(6)3-8(7)4-5/h1,6H,3-4H2 |
InChI Key |
RPGQXQHKBKSMOR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CS(=O)C1)O |
Origin of Product |
United States |
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